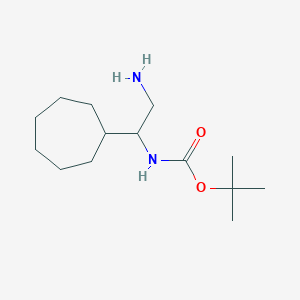
tert-Butyl (2-amino-1-cycloheptylethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-amino-1-cycloheptylethyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, an amino group, and a cycloheptyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-amino-1-cycloheptylethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-amino-1-cycloheptylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (2-amino-1-cycloheptylethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carbamate group may yield the corresponding amine .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl (2-amino-1-cycloheptylethyl)carbamate is used as a protecting group for amines during peptide synthesis. It can be easily installed and removed under mild conditions, making it a valuable tool in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on enzyme activity and protein function. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: In medicine, carbamate derivatives have been investigated for their potential use as drugs or drug intermediates. The unique structure of this compound may offer advantages in terms of bioavailability and metabolic stability .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and coatings .
Mécanisme D'action
The mechanism of action of tert-butyl (2-amino-1-cycloheptylethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be cleaved under acidic conditions, releasing the free amine. This process is facilitated by the stability of the tert-butyl carbocation formed during the cleavage . The compound may also interact with specific molecular targets and pathways, depending on its structure and functional groups .
Comparaison Avec Des Composés Similaires
- tert-Butyl (2-aminocyclohexyl)methylcarbamate
- tert-Butyl (2-aminocyclopentyl)methylcarbamate
- tert-Butyl 2-(methylamino)ethylcarbamate
- tert-Butyl (2-aminophenyl)carbamate
Comparison: Compared to these similar compounds, tert-butyl (2-amino-1-cycloheptylethyl)carbamate is unique due to its cycloheptyl ring. This structural feature may confer different physical and chemical properties, such as increased steric hindrance and altered reactivity. Additionally, the presence of the cycloheptyl ring may influence the compound’s biological activity and interactions with molecular targets .
Propriétés
Formule moléculaire |
C14H28N2O2 |
|---|---|
Poids moléculaire |
256.38 g/mol |
Nom IUPAC |
tert-butyl N-(2-amino-1-cycloheptylethyl)carbamate |
InChI |
InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16-12(10-15)11-8-6-4-5-7-9-11/h11-12H,4-10,15H2,1-3H3,(H,16,17) |
Clé InChI |
ZGBUPNLLWPCUIL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CN)C1CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13535875.png)

![1,1-Difluorospiro[2.4]heptan-5-amine](/img/structure/B13535887.png)
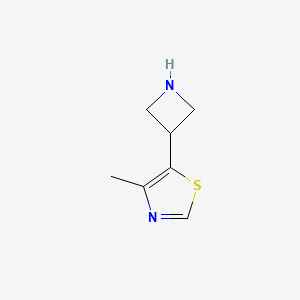
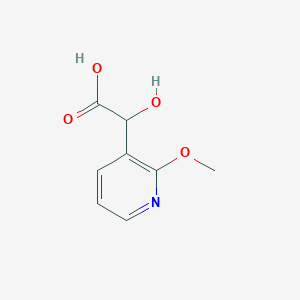
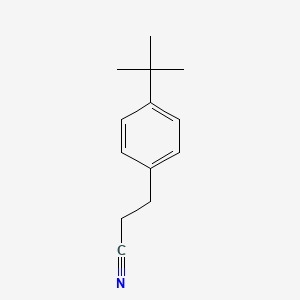
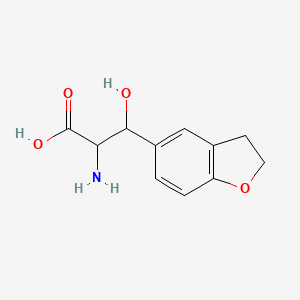



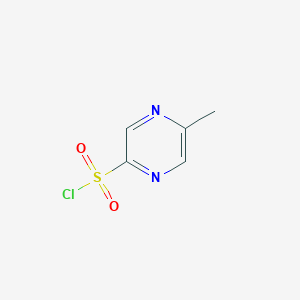
![1-[1-(2,4-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13535940.png)


